1-溴-2,3-二氟-4-碘苯

描述

“1-Bromo-2,3-difluoro-4-iodobenzene” is a chemical compound that is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Synthesis Analysis

In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .

Molecular Structure Analysis

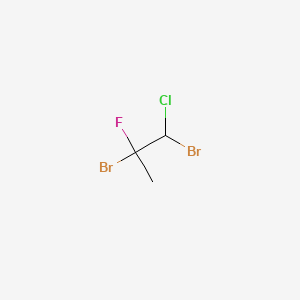

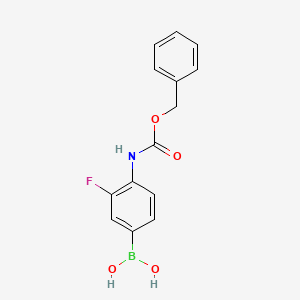

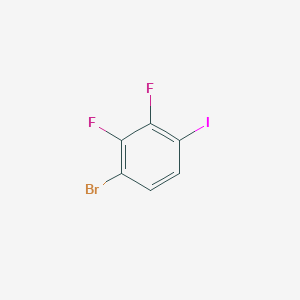

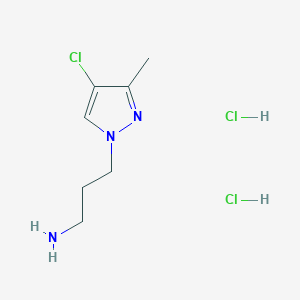

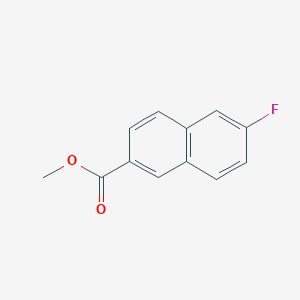

The molecular formula of “1-Bromo-2,3-difluoro-4-iodobenzene” is C6H2BrF2I. The molecular weight is 318.88 g/mol . The InChI code is 1S/C6H2BrF2I/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H and the InChI key is AZRZANAKODXVJW-UHFFFAOYSA-N .

Chemical Reactions Analysis

Since aryl iodides are more reactive than aryl bromides in the Sonogashira coupling, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 318.88 g/mol. It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It has a rotatable bond count of 0. Its exact mass is 317.83527 g/mol and its monoisotopic mass is also 317.83527 g/mol. Its topological polar surface area is 0 Ų. It has a heavy atom count of 10 .

科学研究应用

苯并呋喃的合成

1-溴-2,3-二氟-4-碘苯被用于合成苯并呋喃,这是一类有机化合物。卢、王、张和马(2007)的研究详细描述了一种CuI催化的多米诺过程,将1-溴-2-碘苯与β-酮酯结合起来。这个过程导致了2,3-二取代苯并呋喃的形成,涉及到分子间碳-碳键形成和分子内碳-氧键形成(Lu, Wang, Zhang, & Ma, 2007)。

二溴苯的合成

这种化合物也是各种有机转化的前体。Diemer、Leroux和Colobert(2011)描述了合成1,2-二溴苯的方法,这对基于苯炔的反应非常有价值。这种合成涉及到区域选择性溴化、邻位金属化和卤素/金属置换,其中类似1-溴-2-碘苯的化合物起着关键作用(Diemer, Leroux, & Colobert, 2011)。

蒸气压评估

在热力学领域,研究1-溴-2,3-二氟-4-碘苯以了解其蒸气压性质。Oonk、Van Der Linde、Huinink和Blok(1998)对这种化合物的蒸气压进行了研究,采用了隔膜压力计和扭转质量损失蒸发等方法。他们的研究提供了关于实验数据的物理性质和质量的见解,包括随机误差和系统误差(Oonk, Van Der Linde, Huinink, & Blok, 1998)。

卤素取代和反应性

在有机化学中,1-溴-2,3-二氟-4-碘苯被用于研究卤素取代反应。Zhu、Ni、Gao和Hu(2015)调查了铜(0)介导的碘苯与2-溴-1,1,2,2-四氟乙基化合物的氟烷基化反应。他们发现α,α-二氟烷基铜物种的取代基R在反应性中起着至关重要的作用,这对于开发新的氟烷基化反应是重要的(Zhu, Ni, Gao, & Hu, 2015)。

光电离研究

这种化合物也用于光电离研究。Dietz、Duncan、Liverman和Smalley(1980)使用共振增强的双光子电离在超声分子束中研究了单取代卤苯的吸收。他们的研究提供了关于这些化合物激发态衰减速率的见解(Dietz, Duncan, Liverman, & Smalley, 1980)。

作用机制

Pharmacokinetics

- Information on absorption is not readily available. The volume of distribution (Vd) remains unknown . Metabolic pathways for this compound are not well-characterized. Excretion routes are also unspecified.

Its potential therapeutic applications warrant exploration, but more studies are needed to fully understand its effects and optimize its use . 🧪🔬🌱

安全和危害

未来方向

生化分析

Biochemical Properties

1-Bromo-2,3-difluoro-4-iodobenzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating halogenation and other substitution reactions. The compound’s interactions with biomolecules are primarily through covalent bonding, where the halogen atoms (bromine, fluorine, and iodine) participate in electrophilic aromatic substitution reactions .

Cellular Effects

1-Bromo-2,3-difluoro-4-iodobenzene affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogen atoms can interact with cellular proteins, potentially leading to changes in protein function and cellular responses .

Molecular Mechanism

The molecular mechanism of 1-Bromo-2,3-difluoro-4-iodobenzene involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2,3-difluoro-4-iodobenzene can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1-Bromo-2,3-difluoro-4-iodobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which the compound begins to exhibit significant biological activity, including potential toxicity .

Metabolic Pathways

1-Bromo-2,3-difluoro-4-iodobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, 1-Bromo-2,3-difluoro-4-iodobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-Bromo-2,3-difluoro-4-iodobenzene is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are influenced by its precise localization within the cell .

属性

IUPAC Name |

1-bromo-2,3-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRZANAKODXVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207989-04-6 | |

| Record name | 4-Bromo-2,3-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]aminedihydrochloride](/img/structure/B1451371.png)

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)